molecular formula C15H12N2OS B2915750 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one CAS No. 1292094-85-9

1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one

Cat. No. B2915750
CAS RN: 1292094-85-9
M. Wt: 268.33
InChI Key: XDURMZTXMGAKQF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .


Synthesis Analysis

Imidazole has been synthesized by glyoxal and ammonia . An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition .


Molecular Structure Analysis

The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole undergoes a variety of chemical reactions due to its amphoteric nature, showing both acidic and basic properties . It has been used as a synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound “1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one” would depend on the specific arrangement of these groups in the molecule.

Scientific Research Applications

Carbon Steel Corrosion Inhibition

A study explored the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN), as corrosion inhibitors for carbon steel in an acid medium. The efficiency of these inhibitors was assessed through gravimetric experiments and electrochemical assays, indicating that the molecular softness (or lower charge/radius ratio) leads to higher anticorrosion efficiency. This study demonstrates the potential of such compounds in protecting metals from corrosion, crucial for industrial applications (Costa et al., 2021).

Anticonvulsant Activity

Another research effort synthesized novel derivatives of 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one to investigate their anticonvulsant activities. The study found that specific derivatives were highly active against maximal electroshock (MES)-induced seizures, demonstrating the therapeutic potential of these compounds in treating epilepsy (Çalış et al., 2011).

Novel Complexes and Catalysis

Research on the synthesis of metal-organic frameworks (MOFs) using biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands, including derivatives similar to 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one, has shown the ability to construct a variety of novel complexes. These structures have potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2010).

Antimicrobial and Antioxidant Properties

A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed their potential as antioxidants. This study highlights the significant effect of molecular structure on antioxidant activity, offering insights into the design of new potential antioxidants based on imidazole derivatives (Drapak et al., 2019).

Safety and Hazards

The safety and hazards of a specific compound would depend on its specific structure and properties. For general safety information, you can refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-phenyl-2-(2-thiophen-2-ylimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-13(12-5-2-1-3-6-12)11-17-9-8-16-15(17)14-7-4-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDURMZTXMGAKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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